molecular formula C7H6ClF B074489 3-Chloro-4-fluorotoluene CAS No. 1513-25-3

3-Chloro-4-fluorotoluene

Cat. No.: B074489
CAS No.: 1513-25-3
M. Wt: 144.57 g/mol
InChI Key: IKNQPNLSEBWZKX-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorotoluene is an organic compound with the chemical formula CH₃C₆H₃(Cl)F. It is a colorless liquid with a pungent odor at room temperature. This compound is used in various chemical reactions and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-fluorotoluene can be synthesized by fluorinating 3-chlorotoluene. The reaction involves the use of a fluorinating agent under controlled conditions to produce this compound . Another method involves the reaction of 3-chloro-4-methylbenzenamine with anhydrous hydrogen fluoride, followed by diazotization and pyrolysis .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, ensuring that the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-fluorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of both chlorine and fluorine atoms on the aromatic ring.

    Oxidation and Reduction Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or reduced to form other derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted aromatic compounds can be formed.

    Oxidation Products: The primary oxidation product is 3-chloro-4-fluorobenzoic acid.

Scientific Research Applications

3-Chloro-4-fluorotoluene is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorotoluene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine and fluorine atoms on the aromatic ring influence the reactivity and selectivity of the compound in substitution reactions. The methyl group can undergo oxidation or reduction, leading to the formation of different products .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-fluorotoluene is unique due to its specific arrangement of chlorine and fluorine atoms, which affects its reactivity and applications. This specific arrangement makes it suitable for certain chemical reactions and industrial applications that other isomers may not be as effective in .

Properties

IUPAC Name

2-chloro-1-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNQPNLSEBWZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371463
Record name 3-Chloro-4-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513-25-3
Record name 2-Chloro-1-fluoro-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1513-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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